Majoroside F1
Overview
Description
Majoroside F1 is a triterpenoid . It is a natural product found in Panax quinquefolius . The molecular formula of Majoroside F1 is C48H82O19 . The molecular weight is 963.2 g/mol .
Molecular Structure Analysis
The IUPAC name for Majoroside F1 is 2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The InChI and Canonical SMILES are also provided in the PubChem database .
Physical And Chemical Properties Analysis
Majoroside F1 has a molecular weight of 963.2 g/mol . The molecular formula is C48H82O19 . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Majoroside Isolation and Structure : Majoroside was isolated from Plantago major and identified as a Δ8-iridoid glucoside, notable for its unique structure (Handjieva et al., 1991).
Anti-Cancer Properties : Ginsenoside F1, a derivative of Majoroside, has shown potential in inhibiting the proliferation of melanoma cells, suggesting its application in anti-skin cancer therapies (Yoo et al., 2011).
Biomolecular Motor Applications : A study on F1-adenosine triphosphate synthase, a biomolecular motor similar in size to nanoengineered structures, demonstrates the integration of biomolecular motors and inorganic systems in hybrid nanomechanical devices (Soong et al., 2000).
Melanogenesis Inhibition : Ginsenoside Ia, synthesized from F1, shows significant inhibition of melanogenesis in cells, highlighting its potential for cosmetic applications (Wang et al., 2016).
Enzymatic Production : The enzymatic production of ginsenoside F1 using commercial enzymes presents an efficient method for generating this compound, which has various pharmaceutical and cosmetic applications (Wang et al., 2015).
Antidiabetic and Antioxidant Agents : Procyanidins fractions labeled as F1 have been used in the synthesis of gold nanoparticles, showing strong inhibitory activity against enzymes relevant in diabetes, and demonstrating potent antioxidant properties (Badeggi et al., 2020).
Inhibition of p38 MAP Kinase : Ginsenoside F1 has been computationally analyzed as an inhibitor of p38 MAP kinase, which is involved in signaling pathways related to pain and inflammation (Noh et al., 2018).
properties
IUPAC Name |
2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)23(52)10-16-48(8,67-42-39(61)36(58)33(55)26(19-50)63-42)22-9-14-47(7)31(22)24(53)17-29-45(5)13-12-30(44(3,4)28(45)11-15-46(29,47)6)65-43-40(37(59)34(56)27(20-51)64-43)66-41-38(60)35(57)32(54)25(18-49)62-41/h22-43,49-61H,1,9-20H2,2-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNTKKJVSRNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201106750 | |
Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Majoroside F1 | |
CAS RN |
114128-16-4 | |
Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114128-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Majoroside F1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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